![molecular formula C15H18N2O3S B241542 Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B241542.png)
Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzothiolo[2,3-d]pyrimidine family, which is known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate has been shown to exhibit a wide range of biochemical and physiological effects. Studies have suggested that this compound can reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to enhance insulin sensitivity and improve glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate in lab experiments is its wide range of biological activities. This compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
Future Directions
There are several future directions for the study of Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate. One area of research is the development of novel therapeutic agents based on this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate is a complex process that involves several steps. The first step is the condensation of 2-aminothiophenol with ethyl acetoacetate to form 2-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)malononitrile. This intermediate is then reacted with 4-methyl-2-oxo-2H-chromene-3-carbaldehyde to form the final product.
Scientific Research Applications
Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
Product Name |
Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate |
---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-8-4-5-10-11(6-8)21-13-12(10)14(18)17(7-16-13)9(2)15(19)20-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
GQZLTVQZNATFJH-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)OC |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.